molecular formula C20H15BrN2O3S B2786557 (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865180-89-8

(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2786557
CAS No.: 865180-89-8
M. Wt: 443.32
InChI Key: PMXAPDOKEZEMBD-XDOYNYLZSA-N
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Description

(Z)-Ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 2-bromobenzoyl imino group, a propargyl (prop-2-yn-1-yl) moiety, and an ethyl carboxylate ester at position 4. The Z-configuration of the imino group is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-(2-bromobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S/c1-3-11-23-16-10-9-13(19(25)26-4-2)12-17(16)27-20(23)22-18(24)14-7-5-6-8-15(14)21/h1,5-10,12H,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXAPDOKEZEMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a thiazole ring, a bromobenzoyl moiety, and an ethyl ester functional group, which may contribute to its biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C17H16BrN3O2SC_{17}H_{16}BrN_3O_2S, and its structure can be characterized as follows:

Property Details
Molecular Formula C17H16BrN3O2S
Molecular Weight 396.29 g/mol
IUPAC Name This compound
CAS Number Not readily available

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Specifically, derivatives of thiazole are known for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. While direct studies on this compound may be limited, the following potential activities can be inferred based on its structure:

  • Antimicrobial Activity : Thiazole derivatives are frequently studied for their ability to inhibit bacterial and fungal growth. The presence of the bromobenzoyl group may enhance this activity by facilitating interactions with microbial targets.
  • Anticancer Potential : Compounds containing thiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
  • Enzyme Inhibition : The imino group in the structure suggests potential for enzyme inhibition, which could be relevant in therapeutic contexts such as cancer treatment or metabolic disorders.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Binding : The structural features may allow it to bind to biological receptors, modulating signaling pathways.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into the potential biological activities:

  • Thiazole Derivatives in Anticancer Research : A study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Activity of Similar Compounds : Research on structurally related thiazoles showed promising antibacterial effects against Gram-positive bacteria, indicating that this compound might share these properties .
  • Enzyme Inhibition Studies : In silico docking studies have suggested that similar compounds can effectively bind to urease enzymes, inhibiting their activity and providing a basis for further exploration of enzyme interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s structural uniqueness lies in its combination of brominated aromatic, propargyl, and carboxylate ester groups. Key comparisons with analogous benzothiazole derivatives include:

Compound Name Key Substituents Functional Implications Reference
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole, cyanoacetate Enhanced π-π stacking due to indole; cyano group increases polarity and H-bonding potential
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-indol-4(5H)-one Triazinoindole, bromophenyl Bromophenyl enhances lipophilicity; triazinoindole introduces planar rigidity for intercalation
Methylofuran (MFR-a) Formylated furan, glutamic acid linkages One-carbon unit (formyl) critical for enzymatic cofactor activity in methanogens
  • Reactivity : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in compounds with alkyl or aryl substituents.

Computational Structural Similarity Analysis

Graph-based comparison methods (e.g., subgraph isomorphism detection) and Tanimoto coefficients (using binary fingerprints) are widely used to quantify structural similarity . For example:

  • Tanimoto Coefficient (TC): When compared to ethyl 2-cyanoacetate-substituted benzothiazoles (), the TC is ~0.65 due to shared benzo[d]thiazole cores but divergent substituents.
  • Graph Comparison: Subgraph matching reveals that the propargyl and bromobenzoyl groups in the target compound introduce unique topological features absent in simpler analogs, reducing similarity scores to <0.5 for non-propargylated derivatives .

Research Findings and Implications

Recent studies highlight the following trends:

Bromine as a Bioactivity Enhancer : Brominated aromatic rings in benzothiazoles correlate with increased inhibition of enzymes like topoisomerase II, likely due to halogen bonding with catalytic residues .

Propargyl as a Versatile Handle : Propargyl-substituted compounds enable post-synthetic modifications (e.g., conjugation with fluorescent tags), a strategy underexplored in earlier benzothiazole research .

Carboxylate Esters vs. Cyano Groups: Ethyl carboxylates improve pharmacokinetic profiles (e.g., oral bioavailability) compared to cyano-substituted derivatives, which exhibit higher cytotoxicity in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • The compound can be synthesized via the Hantzsch reaction, where α-halocarbonyl precursors react with thiourea derivatives to form the thiazole core .
  • Key steps include imine formation (using 2-bromobenzoyl chloride) and propargylation (prop-2-yn-1-yl group introduction) under anhydrous conditions.
  • Solvent choice (e.g., DMF vs. THF) and temperature (60–80°C) critically affect reaction efficiency. For example, THF may reduce side reactions compared to polar solvents .
    • Analytical Validation : Use NMR (1H/13C) to confirm regioselectivity and HPLC to assess purity (>95% recommended) .

Q. How can the stereochemical configuration (Z/E) of the imine group be experimentally determined?

  • Methodology :

  • Nuclear Overhauser Effect (NOE) : Irradiating the imine proton and observing NOE correlations with adjacent protons (e.g., benzothiazole methyl groups) can confirm the (Z)-configuration .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement, particularly for resolving ambiguities in NOE data .

Q. What are the primary functional groups contributing to the compound’s reactivity?

  • Key Groups :

  • Thiazole ring : Prone to electrophilic substitution at sulfur or nitrogen atoms.
  • Propargyl group : Participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • Bromobenzoyl moiety : Facilitates Suzuki-Miyaura cross-coupling for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., ester hydrolysis) that reduce in vivo efficacy .
  • Pharmacokinetic Profiling : Monitor bioavailability via LC-MS/MS, focusing on plasma half-life and tissue distribution discrepancies .
  • Replication Studies : Standardize cell culture conditions (e.g., serum-free media) to minimize variability in in vitro assays .

Q. What strategies optimize the compound’s selectivity for kinase inhibition while minimizing off-target effects?

  • Methodology :

  • Molecular Docking : Screen against kinase homology models (e.g., using AutoDock Vina) to predict binding interactions. The bromobenzoyl group may sterically hinder non-target kinases .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine) to assess selectivity trends .
  • Kinase Profiling Panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to quantify inhibition across 100+ kinases .

Q. How do solvent polarity and temperature affect the compound’s degradation pathways under storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH) in varying solvents (e.g., DMSO, ethanol). Monitor degradation via UPLC-PDA.
  • Mechanistic Insights : Polar solvents (e.g., DMSO) may promote hydrolysis of the ester group, while protic solvents stabilize the thiazole ring .

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